(R)-2-Methoxy-4-(2-trifluoromethyl-piperidin-1-yl)-aniline
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Overview
Description
®-2-Methoxy-4-(2-trifluoromethyl-piperidin-1-yl)-aniline is a complex organic compound that features a methoxy group, a trifluoromethyl group, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Methoxy-4-(2-trifluoromethyl-piperidin-1-yl)-aniline typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific conditions.
Methoxylation: The methoxy group is introduced through a nucleophilic substitution reaction using methanol or a methoxy-containing reagent.
Final Assembly: The final step involves coupling the piperidine ring with the aniline derivative under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of ®-2-Methoxy-4-(2-trifluoromethyl-piperidin-1-yl)-aniline may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes are often employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
®-2-Methoxy-4-(2-trifluoromethyl-piperidin-1-yl)-aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Methanol for methoxylation, trifluoromethyl iodide for trifluoromethylation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
®-2-Methoxy-4-(2-trifluoromethyl-piperidin-1-yl)-aniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of ®-2-Methoxy-4-(2-trifluoromethyl-piperidin-1-yl)-aniline involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-(Trifluoromethyl)piperidine
- 4-(Trifluoromethyl)piperidine
- 2-(Trifluoromethyl)pyrrolidine
Uniqueness
®-2-Methoxy-4-(2-trifluoromethyl-piperidin-1-yl)-aniline is unique due to the presence of both a methoxy group and a trifluoromethyl group on the piperidine ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C13H17F3N2O |
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Molecular Weight |
274.28 g/mol |
IUPAC Name |
2-methoxy-4-[(2R)-2-(trifluoromethyl)piperidin-1-yl]aniline |
InChI |
InChI=1S/C13H17F3N2O/c1-19-11-8-9(5-6-10(11)17)18-7-3-2-4-12(18)13(14,15)16/h5-6,8,12H,2-4,7,17H2,1H3/t12-/m1/s1 |
InChI Key |
CWPDBGKORATZLE-GFCCVEGCSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)N2CCCC[C@@H]2C(F)(F)F)N |
Canonical SMILES |
COC1=C(C=CC(=C1)N2CCCCC2C(F)(F)F)N |
Origin of Product |
United States |
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